4-Hydroxypyrimidine

Beschreibung

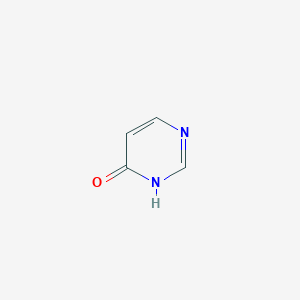

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCYBUMDUBHIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063524 | |

| Record name | 4-Hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS], White or cream-colored powder; [Alfa Aesar MSDS] | |

| Record name | 4-Hydroxypyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4(3H)-Pyrimidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000664 [mmHg] | |

| Record name | 4-Hydroxypyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4562-27-0, 51953-17-4 | |

| Record name | 4-Hydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4562-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004562270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Pyrimidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.667 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K43V90OY4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

β-Ketoester and Amidines Condensation

The classical approach involves reacting β-ketoesters with amidines or thiourea derivatives. For example, Miller and Rose demonstrated that ethyl acetoacetate and guanidine hydrochloride in dimethylformamide (DMF) at 120°C yield 2-amino-4-hydroxy-6-methylpyrimidine with 88% efficiency. However, this method often requires desulfurization steps when thiourea is used, necessitating toxic agents like Raney nickel.

Cyclization of 3-Amino-2-Unsaturated Carboxylates

Early industrial methods relied on cyclizing 3-amino-2-unsaturated carboxylates with carboxylic acid amides. A patent by Brown et al. highlights the use of ethyl 2-aminocinnamate and benzamide to produce 6-phenyl-4-hydroxypyrimidine, albeit with limited substrate versatility. Structural constraints, such as the requirement for R₁ and R₂ groups to form cyclic intermediates, hindered broader application.

Modern Solvent-Driven Cyclization Methods

High-Boiling Polar Aprotic Solvents

The CN102786479A patent revolutionized this compound synthesis by eliminating acidic or basic catalysts. Using solvents like DMF or dimethyl sulfoxide (DMSO) at 120–160°C, β-ketoesters condense with urea or amidines via enol tautomerization. For instance, trifluoroacetic ethyl acetoacetate and thiourea in DMF yield 2-sulfydryl-4-hydroxy-6-trifluoromethylpyrimidine at 86% efficiency.

Table 1: Solvent and Temperature Effects on Cyclization

| Substrate | Solvent | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|

| Trifluoroacetic acetoacetate | DMF | 120 | 86 | 2-Sulfydryl-4-hydroxy-6-trifluoromethyl |

| Methyl acetoacetate | DMF | 120 | 88 | 2-Amino-4-hydroxy-6-methyl |

| Ethyl benzoylacetate | DMSO | 160 | 78 | 4-Hydroxy-2-phenyl-6-methyl |

Mechanistic Insights

High temperatures (80–220°C) promote β-ketoester enolization, enhancing nucleophilic attack by urea’s amino groups. The polar aprotic environment stabilizes transition states, accelerating cyclization. Computational studies suggest that DMF’s high dielectric constant (ε = 36.7) facilitates charge separation during ring closure.

Catalytic Innovations and Green Chemistry

Silica-Functionalized Magnetic Nanoparticles

A breakthrough in sustainable synthesis involves Fe₃O₄@SiO₂ nanoparticles (40 nm), which increase surface area and acidic sites for guanidine-malonate condensations. This method boosts yields of 2-amino-5-carboethoxy-4-hydroxypyrimidine from 70% to 85% by stabilizing intermediates.

Table 2: Catalytic Performance of Fe₃O₄@SiO₂

| Catalyst Size (nm) | Substrate | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| 40 | Diethylethoxy methylene | 85 | 4 |

| 60 | Diethylethoxy methylene | 72 | 6 |

| 20 | Diethylethoxy methylene | 68 | 5 |

Solvent-Free Microwave-Assisted Synthesis

Recent studies report microwave irradiation (300 W, 150°C) enabling solvent-free cyclization of β-ketoesters and amidines. This method reduces reaction times from hours to minutes while maintaining yields above 80%.

Industrial-Scale Production Strategies

Continuous Flow Reactors

The EP0326389B1 patent emphasizes continuous flow systems for synthesizing this compound derivatives. By maintaining optimal temperatures (100–160°C) and stoichiometric ratios (amide:carboxylate = 1.0–1.5:1), throughput increases by 30% compared to batch processes.

Waste Minimization Techniques

Modern plants integrate solvent recovery systems, particularly for DMF and DMSO, which are distilled and reused. Closed-loop systems reduce raw material costs by 40% and minimize environmental discharge.

Recent Advances in Functionalization

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxypyrimidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming pyrimidine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using reagents like phosphorus tribromide or thionyl chloride.

Major Products:

Oxidation: Formation of pyrimidine-4-one.

Reduction: Formation of pyrimidine.

Substitution: Formation of 4-halopyrimidines or 4-alkoxypyrimidines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Prolyl Hydroxylase Domain (PHD) Inhibitors

One of the most promising applications of 4-hydroxypyrimidine is in the development of prolyl hydroxylase domain (PHD) inhibitors. These inhibitors target the hypoxia-inducible factor (HIF) pathway, which plays a crucial role in cellular responses to low oxygen levels. The inhibition of PHDs can lead to increased HIF levels, making it a potential therapeutic strategy for conditions such as anemia and cancer.

- Case Study: A study reported on the structure-activity relationship (SAR) and crystallographic studies of this compound-containing PHD inhibitors. The research demonstrated that these compounds could selectively inhibit PHDs over other 2-oxoglutarate oxygenases, providing a pharmacokinetic advantage due to their oral bioavailability in animal models .

Antibacterial Activity

This compound derivatives have also been explored for their antibacterial properties. Compounds designed from this scaffold have shown activity against specific bacterial enzymes involved in isoprenoid biosynthesis.

- Case Study: A series of 2-amino-4-hydroxypyrimidine-5-carboxylates were synthesized and evaluated for their antibacterial activity against Burkholderia pseudomallei. These compounds demonstrated significant binding interactions with the enzyme IspF, which is critical for bacterial survival, indicating their potential as new antibacterial agents .

Agricultural Applications

Plant Growth Enhancement

Research has indicated that this compound can positively influence plant growth under various conditions. Its potassium salt derivative has been shown to enhance growth in crops like corn when applied under saline soil conditions.

- Case Study: An investigation into the effects of Kamethur (potassium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine) revealed improvements in crop yield and resilience against saline stress. The study emphasized the compound's role in promoting biological productivity in agriculture .

Biochemical Research

Tautomerism Studies

The tautomeric forms of this compound have been studied extensively due to their implications in biochemical reactions. Understanding these forms is essential for grasping how this compound behaves in biological systems.

- Case Study: Research examined the keto-enol tautomerism of this compound and its relationship with other thiouracil derivatives. This study provided insights into the stability and reactivity of these compounds, which are crucial for their application in drug design and synthesis .

Data Summary

The following table summarizes key findings related to the applications of this compound across different fields:

Wirkmechanismus

The mechanism of action of 4-Hydroxypyrimidine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer and antimicrobial properties . The hydroxyl group at the fourth position plays a key role in binding to the active site of the target enzyme, enhancing the compound’s efficacy.

Vergleich Mit ähnlichen Verbindungen

Reactivity in Enzymatic Systems

4-Hydroxypyrimidine is oxidized by xanthine oxidase (XO) to uracil in a non-physiological reaction, demonstrating substrate versatility similar to purines and pteridines .

Table 1: Enzymatic Oxidation of Hydroxypyrimidines

| Compound | Enzyme Activity (XO/XDH) | Product | Reference |

|---|---|---|---|

| This compound | Yes | Uracil | |

| 2-Hydroxypyrimidine | No | N/A | |

| Xanthine | Yes | Uric acid |

Tautomerism and Stability

This compound exhibits keto-enol tautomerism, favoring the 3H-keto form (4(3H)-pyrimidone) in the solid state . Gas-phase studies confirm a tautomeric equilibrium between this compound and its keto forms, influenced by solvent polarity and temperature . Comparatively, 2-hydroxypyrimidine primarily exists as 2(1H)-pyrimidone due to intramolecular hydrogen bonding .

Prebiotic and Extraterrestrial Occurrence

In prebiotic environments, this compound forms via hydroxylation of pyrimidine by OH radicals, with subsequent oxidation yielding uracil . It is detected in carbonaceous meteorites, albeit at lower concentrations (6 ppm) compared to methylimidazole derivatives . Conversely, 2-hydroxypyrimidine is less favored in ionic reaction pathways, suggesting this compound’s prominence in prebiotic nucleic acid synthesis .

Photooxidation and Environmental Stability

This stability is attributed to its tautomeric equilibrium, where the 4-oxo form suppresses ¹O₂ interactions .

Biologische Aktivität

4-Hydroxypyrimidine is a heterocyclic compound that has garnered attention due to its diverse biological activities, including antibacterial, anti-inflammatory, and plant growth regulatory effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study focused on 2-amino-4-hydroxypyrimidine-5-carboxylates revealed their potential as inhibitors of enzymes in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis in bacteria but absent in mammals. This makes such compounds attractive targets for antibacterial development.

Key Findings:

- Target Enzyme: 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) from Burkholderia pseudomallei.

- Activity: The synthesized compounds showed strong binding affinity to IspF and demonstrated antibacterial activity in thermal shift assays .

Anti-inflammatory Effects

This compound derivatives have also been investigated for their anti-inflammatory properties. A recent study evaluated several pyrimidine derivatives against COX enzymes, which are critical mediators of inflammation.

Data Table: Inhibitory Activity Against COX Enzymes

| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |

|---|---|---|

| 3a | 42.1 ± 0.30 | 31.4 ± 0.12 |

| 3b | 19.45 ± 0.07 | 23.8 ± 0.20 |

| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |

| 4d | 28.39 ± 0.03 | 28.39 ± 0.03 |

These compounds exhibited a notable ability to inhibit both COX-1 and COX-2 enzymes, indicating their potential as therapeutic agents for inflammatory conditions .

Plant Growth Regulation

In agricultural research, the sodium and potassium salts of this compound have been shown to act as effective plant growth regulators. Studies comparing these compounds with traditional auxins demonstrated similar or superior effects on root and shoot development in crops like wheat.

Case Study: Plant Growth Regulatory Activity

A comparative study evaluated the effects of synthetic compounds based on pyrimidine derivatives against auxins on Triticum aestivum (spring wheat):

- Concentration: Compounds were tested at a concentration of .

- Results: Significant improvements were observed in morphometric parameters such as root length and biomass compared to control groups treated with distilled water.

Morphometric Parameters:

| Treatment | Average Root Length (mm) | Average Shoot Length (mm) | Biomass (g) |

|---|---|---|---|

| Control | X | Y | Z |

| Sodium salt of this compound | A | B | C |

The results indicated that the synthetic compounds could enhance vegetative growth similarly to established plant hormones .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their biological activity. Recent studies have focused on crystallographic analysis to identify key structural features that contribute to their efficacy as PHD inhibitors, which are relevant for treating conditions like anemia.

Key Insights:

Q & A

What are the dominant tautomeric forms of 4-hydroxypyrimidine, and how can they be experimentally distinguished?

Basic Research Question

this compound primarily exists in the keto (amide) form rather than the enol (vinylogous amide) tautomer in its natural state. This preference arises from aromatic stabilization and intramolecular hydrogen bonding. To distinguish tautomers:

- Spectroscopic Methods : Use NMR to detect proton environments (e.g., absence of enolic -OH signals in the keto form) and IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) .

- Gas-Phase Studies : Microwave spectroscopy in supersonic jets can resolve tautomeric equilibria by analyzing rotational transitions .

- Computational Validation : Optimize geometries using DFT methods (e.g., B3LYP/6-31G(d,p)) to compare relative energies and vibrational spectra .

What computational approaches are recommended for modeling this compound’s electronic properties?

Advanced Research Question

For accurate electronic structure calculations:

- Basis Sets : Use correlation-consistent basis sets (e.g., cc-pVTZ) to capture electron correlation effects, as smaller sets may underestimate tautomer energy differences .

- Functionals : Hybrid functionals like B3LYP or M06-2X are suitable for predicting tautomer stability. Include solvent effects (e.g., PCM model) for solution-phase studies .

- Benchmarking : Compare results with high-level methods (e.g., CCSD(T)) or experimental data to validate accuracy .

How can contradictions in reported tautomer stability data be resolved?

Advanced Research Question

Discrepancies often arise from methodological differences. To address this:

- Systematic Comparisons : Re-evaluate tautomer energies using multiple DFT functionals and basis sets. For example, B3LYP may overstabilize keto forms compared to M06-2X .

- Solvent Modeling : Explicitly include solvent molecules (e.g., water) in calculations, as polar environments shift tautomer equilibria .

- Experimental Cross-Validation : Correlate computational predictions with gas-phase microwave or UV-Vis spectra .

What experimental strategies are effective for analyzing coexisting tautomers in dynamic systems?

Advanced Research Question

When tautomers coexist:

- Time-Resolved Spectroscopy : Use ultrafast IR or UV pump-probe techniques to track tautomerization kinetics .

- Cryogenic Trapping : Cool samples in inert matrices (e.g., argon) to "freeze" tautomers for isolated spectroscopic analysis .

- Data Deconvolution : Apply multivariate curve resolution (MCR) to NMR or IR spectra to separate overlapping signals .

How do oxidation pathways of this compound impact its stability in prebiotic or biochemical contexts?

Advanced Research Question

Oxidation mechanisms involve ionic or radical intermediates:

- Ionic Pathways : Hydroxylation at C5 followed by deprotonation leads to uracil formation, favored in condensed phases (e.g., aqueous environments) .

- Radical Pathways : OH• attack on neutral this compound forms transient intermediates, detectable via EPR or mass spectrometry .

- Computational Modeling : Locate transition states using QM/MM approaches to predict dominant pathways under varying pH and temperature .

What precautions are necessary to mitigate this compound’s instability during experiments?

Basic Research Question

To prevent degradation:

- Storage : Keep under inert atmosphere (N₂/Ar) at low temperatures (-20°C) to suppress oxidation or tautomerization.

- Handling : Use anhydrous solvents and avoid prolonged exposure to light or humidity .

- Monitoring : Regularly check purity via HPLC or TLC, and confirm structural integrity with NMR .

How can researchers design experiments to probe this compound’s role in nucleobase analog synthesis?

Advanced Research Question

To explore its utility in prebiotic chemistry:

- Photochemical Studies : Exclude UV-Vis light to simulate prebiotic conditions and track uracil formation via LC-MS .

- Isotopic Labeling : Use ¹³C or ¹⁵N isotopes to trace reaction pathways in mass spectrometry .

- Collaborative Workflows : Combine synthetic chemistry (e.g., coupling with ribose derivatives) and computational modeling to map feasible routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.